Cyclopentanecarboxylate

Akt kinase inhibition Anticancer therapeutics PI3K/Akt pathway

Cyclopentanecarboxylate and its parent acid, cyclopentanecarboxylic acid (CAS 3400-45-1), constitute a class of C5 alicyclic monocarboxylates characterized by a saturated five-membered ring scaffold. The free acid exhibits a boiling point of 212–216°C and a density of 1.053 g/mL at 25°C, with typical commercial purities ≥98%.

Molecular Formula C6H9O2-
Molecular Weight 113.13 g/mol
Cat. No. B8599756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanecarboxylate
Molecular FormulaC6H9O2-
Molecular Weight113.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)[O-]
InChIInChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)/p-1
InChIKeyJBDSSBMEKXHSJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanecarboxylate: Core Structural Properties and Derivative Profiles for Research Procurement


Cyclopentanecarboxylate and its parent acid, cyclopentanecarboxylic acid (CAS 3400-45-1), constitute a class of C5 alicyclic monocarboxylates characterized by a saturated five-membered ring scaffold [1]. The free acid exhibits a boiling point of 212–216°C and a density of 1.053 g/mL at 25°C, with typical commercial purities ≥98% . In its ester and salt forms, the cyclopentanecarboxylate moiety serves as a versatile pharmacophore and synthetic intermediate, appearing in alkylphosphocholines targeting the PI3K/Akt pathway, conformationally restricted GABA analogues, high-affinity σ1 receptor ligands, and S1P1 receptor agonist precursors [2][3][4][5].

Cyclopentanecarboxylate vs. Cyclohexanecarboxylate: Why Ring Size Dictates Biological and Synthetic Outcomes


Direct substitution of a cyclohexanecarboxylate analog for a cyclopentanecarboxylate moiety cannot be assumed to produce equivalent results, as the C5 versus C6 ring size fundamentally alters both conformational dynamics and intermolecular interactions. This is most starkly illustrated in GABAergic pharmacology, where the constrained five-membered ring of cis- and trans-3-aminocyclopentanecarboxylic acids defines a stereochemical orientation essential for GABA(C) receptor binding, with EC50 values differing by >50-fold between enantiomers [1]. In synthetic chemistry, the reduction of 3-oxocyclopentanecarboxylate to the corresponding hydroxy derivative proceeds in markedly lower yield (40%) compared to the cyclohexane analog (70%) under identical biocatalytic conditions, demonstrating that even one-carbon ring expansion significantly alters substrate–enzyme compatibility [2]. Furthermore, the conformational rigidity conferred by the cyclopentane ring underpins the exceptional selectivity observed in σ1 ligands (e.g., Ki = 50 pM for RLH-033) [3] and the distinct SAR of Akt-targeting alkylphosphocholines [4]—properties not reliably replicated by more flexible six-membered ring analogs. The following evidence quantifies these differential performance characteristics across multiple therapeutic and synthetic contexts.

Quantitative Differentiation of Cyclopentanecarboxylate Derivatives: Head-to-Head Evidence for Scientific Procurement


Akt Phosphorylation Inhibition: Cyclopentanecarboxylate Alkylphosphocholines Outperform Miltefosine, Perifosine, and Edelfosine

Cyclopentanecarboxylate-substituted alkylphosphocholines demonstrate superior Akt phosphorylation inhibitory potency compared to three reference alkylphosphocholine compounds. Compound 5b, incorporating a cyclopentanecarboxylate head group, exhibited an IC50 of 2.0 μM, exceeding the potency of miltefosine, perifosine, and edelfosine in the same assay system [1]. Cytotoxicity in A549 lung cancer cells also correlated with Akt inhibition, with 5b showing the most remarkable activity among tested compounds [1].

Akt kinase inhibition Anticancer therapeutics PI3K/Akt pathway

GABA(C) Receptor Pharmacology: Enantiomer-Specific Potency Distinguishes Cyclopentanecarboxylate-Derived Agonists

The conformationally restricted cyclopentanecarboxylate analogues of GABA exhibit receptor-subtype and enantiomer-specific pharmacological profiles. (+)-TACP acts as a moderately potent partial agonist at human ρ1 and ρ2 GABA(C) receptors with EC50 values of 2.7 ± 0.2 μM and 1.45 ± 0.22 μM, respectively, while its enantiomer (−)-TACP displays only weak partial agonism with low intrinsic activity (inhibiting 56–62% of GABA current at 100 μM) [1]. In contrast, (+)-CACP and (−)-CACP show 29-fold and 54-fold lower potency, respectively, at ρ1 receptors compared to (+)-TACP [1]. This stereochemical dependency is a direct consequence of the five-membered ring constraint and is not observed with acyclic GABA derivatives.

GABA(C) receptor Conformationally restricted analogues Neuropharmacology

σ1 Receptor Affinity: 1-Phenylcyclopentanecarboxylate Derivatives Achieve Picomolar Ki and Exceptional Selectivity

1-Phenylcyclopentanecarboxylate esters represent a privileged scaffold for high-affinity σ1 receptor ligands. The optimized derivative RLH-033 (2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)-cyclopentanecarboxylate hydrochloride) displays a Ki of 50 pM for σ1 sites labeled by [³H]-(+)-pentazocine [1]. This compound demonstrates >17,600-fold selectivity over muscarinic M₁ receptors, >34,200-fold over M₂, >58,000-fold over dopamine D₁, and >7,000-fold over D₂, with no detectable activity at PCP, NMDA, or opioid receptors [2]. While a direct comparator cyclohexanecarboxylate analog is not reported in this study, the authors note that the diverse structures binding σ1 with high affinity may be unified by a common topography that the cyclopentane scaffold optimally addresses [2].

Sigma-1 receptor Ligand selectivity CNS pharmacology

Asymmetric Reduction Yield: Cyclopentanecarboxylate Substrate Underperforms Cyclohexanecarboxylate in Biocatalytic Transformation

In a direct synthetic comparison, ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate was obtained in only 40% yield from the corresponding 3-oxocyclopentanecarboxylate via reduction with non-fermenting yeast, whereas the cyclohexanecarboxylate analog was obtained in 70% yield under identical conditions [1]. This 1.75-fold difference in yield underscores the influence of ring size on substrate recognition and turnover by the biocatalyst system, a factor that must be accounted for in route scouting and process development.

Biocatalysis Asymmetric synthesis Process chemistry

Enantioselective Michael Addition: Cyclopentanecarboxylate Achieves Comparable Enantioselectivity to Cyclohexane Analog with Distinct Kinetic Profile

In cinchona alkaloid-catalyzed Michael additions, ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate achieved high enantioselectivities of 83% and 80%, respectively, at a low catalyst:substrate ratio of 1:500 [1]. While the enantioselectivity values are similar, the five-membered ring substrate exhibits slightly higher facial selectivity (83% vs. 80%), and more importantly, the two substrates display different kinetic behavior and product distributions in subsequent transformations [1]. This indicates that ring size influences not only the stereochemical outcome but also the overall reaction trajectory.

Organocatalysis Enantioselective synthesis Michael addition

S1P1 Receptor Agonist Intermediates: Cyclopentanecarboxylate Scaffold Enables Scalable Stereoisomer Separation for Drug Development

Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate serves as a key intermediate for S1P1 receptor agonists, and all four stereoisomers have been successfully synthesized and isolated in >98% enantiomeric excess (ee) and diastereomeric excess (de) at gram scale [1]. This level of stereochemical purity is essential for structure–activity relationship (SAR) studies and for advancing S1P1-targeted candidates into preclinical development. The cyclopentanecarboxylate core provides a rigid, three-dimensional framework that locks the pharmacophore in a defined orientation, a property not fully achievable with more flexible aliphatic carboxylate analogs.

S1P1 receptor Immunomodulation Chiral synthesis

Cyclopentanecarboxylate in Practice: Recommended Procurement Scenarios Based on Quantitative Evidence


Oncology Target Discovery: PI3K/Akt Pathway Inhibitor Lead Optimization

Cyclopentanecarboxylate-substituted alkylphosphocholines, exemplified by compound 5b (Akt phosphorylation IC50 = 2.0 μM), should be prioritized over miltefosine or perifosine analogs for oncology programs targeting the PI3K/Akt signaling axis [1]. The cyclopentanecarboxylate head group confers superior Akt inhibitory potency and correlated cytotoxicity in A549, MCF-7, and KATO III cancer cell lines [1]. This evidence supports procurement of cyclopentanecarboxylate-based alkylphosphocholines as lead compounds or positive controls in assays measuring Akt activation and downstream tumor cell viability.

Neuroscience Tool Compound Development: Subtype-Selective GABA(C) Receptor Modulators

For studies requiring selective modulation of GABA(C) ρ1 or ρ2 receptors, (+)-TACP (EC50 = 2.7 μM at ρ1; 1.45 μM at ρ2) is the preferred cyclopentanecarboxylate-derived agonist [2]. Its 9.7-fold greater potency than (+)-CACP and 29-fold advantage over (−)-CACP at ρ1 receptors demonstrate that the cyclopentane ring constraint, combined with correct stereochemistry, is essential for achieving meaningful activity [2]. Procurement of specific enantiomers of 3-aminocyclopentanecarboxylic acid derivatives is justified to avoid the poor potency and off-target binding observed with racemic mixtures or flexible GABA analogs.

CNS Chemical Probe Development: High-Affinity σ1 Receptor Ligands with Minimal Off-Target Liability

When picomolar affinity and exceptional receptor selectivity are required for σ1-targeted research, 1-phenylcyclopentanecarboxylate derivatives such as RLH-033 (Ki = 50 pM; >17,600-fold selectivity over M₁) represent the most compelling scaffold [3][4]. This class outperforms earlier σ1 ligands like carbetapentane (Ki = 75 nM) by over three orders of magnitude while maintaining a clean selectivity profile across dopamine, muscarinic, and NMDA receptors [3][4]. Scientists developing σ1 chemical probes or investigating the receptor's role in CNS disorders should select 1-phenylcyclopentanecarboxylate esters for their unmatched combination of affinity and selectivity.

Process Chemistry and Biocatalysis Route Scouting: Managing Substrate-Specific Yield Expectations

In asymmetric reduction campaigns using biocatalysts, chemists must account for the observed 1.75-fold yield disparity between cyclopentanecarboxylate (40%) and cyclohexanecarboxylate (70%) substrates under identical yeast-mediated conditions [5]. This quantitative benchmark enables accurate cost modeling and informs decisions about whether to pursue enzymatic methods or evaluate alternative catalytic systems. Process development teams procuring cyclopentanecarboxylate β-keto esters should plan for lower isolated yields and may consider screening additional reductases to improve efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.